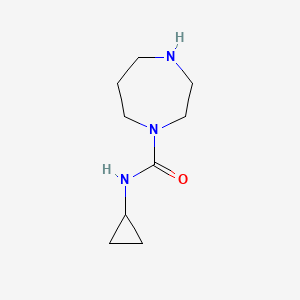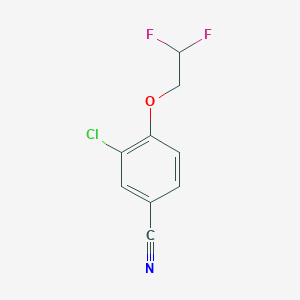
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a heterocyclic organic compound consisting of a pyridine ring with a methoxycyclopropane group and a bromine atom attached to it. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine typically involves the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The characterization of this compound can be done using several methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and cost-effective processes that ensure high yield and purity. These methods often include steps such as bromination, nitration, and cyclopropylmethoxylation under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Utilizes arylboronic acids and alkynylzincs.
Hydrogenation: Employs hydrogen gas and a suitable catalyst like palladium on carbon.
Major Products
Substituted Pyridines: Formed through cross-coupling reactions.
Aminopyridines: Resulting from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of novel pyridine derivatives.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Studied for its potential use as a chiral dopant in liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . detailed studies on its exact mechanism of action are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine stands out due to its unique combination of a methoxycyclopropane group and a nitro group on the pyridine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYNWAXXQCPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868759.png)

![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868765.png)










